Cas no 1219843-66-9 (6-Bromo-5-hydroxypicolinonitrile)

6-Bromo-5-hydroxypicolinonitrile 化学的及び物理的性質
名前と識別子
-
- 6-bromo-5-hydroxypicolinonitrile
- 2-Pyridinecarbonitrile, 6-bromo-5-hydroxy-
- 6-Bromo-5-hydroxypicolinonitrile
-
- MDL: MFCD24387218
- インチ: 1S/C6H3BrN2O/c7-6-5(10)2-1-4(3-8)9-6/h1-2,10H
- InChIKey: RQPXOOHSCDFVGU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=C(C#N)N=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 1.6
6-Bromo-5-hydroxypicolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D556461-1g |
6-bromo-5-hydroxypicolinonitrile |
1219843-66-9 | 95% | 1g |
$995 | 2025-02-24 | |
eNovation Chemicals LLC | D556461-1g |
6-bromo-5-hydroxypicolinonitrile |
1219843-66-9 | 95% | 1g |
$995 | 2025-02-27 | |
Alichem | A029013707-1g |
6-Bromo-5-hydroxypicolinonitrile |
1219843-66-9 | 95% | 1g |
$3039.75 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762301-1g |
6-Bromo-5-hydroxypicolinonitrile |
1219843-66-9 | 98% | 1g |
¥6693.00 | 2024-08-09 | |
eNovation Chemicals LLC | D556461-5g |
6-bromo-5-hydroxypicolinonitrile |
1219843-66-9 | 95% | 5g |
$1690 | 2025-02-24 | |
eNovation Chemicals LLC | D556461-5g |
6-bromo-5-hydroxypicolinonitrile |
1219843-66-9 | 95% | 5g |
$1690 | 2024-08-03 | |
eNovation Chemicals LLC | D556461-1g |
6-bromo-5-hydroxypicolinonitrile |
1219843-66-9 | 95% | 1g |
$995 | 2024-08-03 | |
Alichem | A029013707-250mg |
6-Bromo-5-hydroxypicolinonitrile |
1219843-66-9 | 95% | 250mg |
$1058.40 | 2023-09-03 | |
eNovation Chemicals LLC | D556461-5g |
6-bromo-5-hydroxypicolinonitrile |
1219843-66-9 | 95% | 5g |
$1690 | 2025-02-27 |
6-Bromo-5-hydroxypicolinonitrile 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
6-Bromo-5-hydroxypicolinonitrileに関する追加情報
6-Bromo-5-hydroxypicolinonitrile: A Comprehensive Overview
The compound 6-Bromo-5-hydroxypicolinonitrile, with the CAS number 1219843-66-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of picolinonitriles, which are derivatives of picoline—a heterocyclic aromatic compound. The presence of a bromine atom at the 6-position and a hydroxyl group at the 5-position introduces unique electronic and structural properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 6-Bromo-5-hydroxypicolinonitrile in drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been explored extensively. For instance, researchers have demonstrated that this compound can effectively bind to zinc-containing enzymes, showcasing its potential as a lead molecule for developing novel therapeutic agents. The hydroxyl group at the 5-position plays a crucial role in hydrogen bonding, which is essential for its interaction with biological targets.
In addition to its biological applications, 6-Bromo-5-hydroxypicolinonitrile has also been investigated for its role in materials science. The compound's ability to coordinate with metal ions makes it a promising candidate for constructing metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have utilized this compound to create highly porous materials with exceptional stability and selectivity.
The synthesis of 6-Bromo-5-hydroxypicolinonitrile involves a multi-step process that typically starts with the bromination of picolinonitrile derivatives. The introduction of the hydroxyl group at the 5-position is achieved through hydroxylation reactions, which require precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these steps by employing green chemistry principles, reducing the environmental impact of the synthesis process.
The structural properties of 6-Bromo-5-hydroxypicolinonitrile have been studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. These studies have provided insights into the molecule's conformational flexibility and intermolecular interactions. For example, X-ray crystallography has revealed that the compound forms hydrogen bonds between adjacent molecules, contributing to its crystalline structure.
The electronic properties of 6-Bromo-5-hydroxypicolinonitrile make it an attractive candidate for use in organic electronics. Its ability to act as an electron-deficient aromatic system allows it to participate in π–π interactions, which are critical for charge transport in organic semiconductors. Recent research has explored its potential as a building block for organic field-effect transistors (OFETs), where it has shown promising performance in terms of carrier mobility and stability.
In conclusion, 6-Bromo-5-hydroxypicolinonitrile is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and chemical reactivity make it an invaluable tool for researchers in drug discovery, materials science, and organic electronics. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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